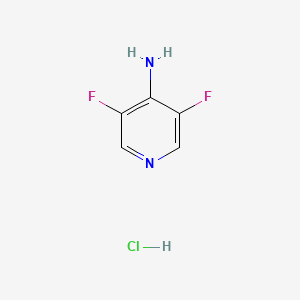

3,5-Difluoropyridin-4-aminehydrochloride

Description

Contextualization within the Field of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention due to the profound effects that fluorine substitution has on the physicochemical properties of the parent pyridine ring. The high electronegativity of fluorine atoms can significantly alter the electron density of the pyridine ring, influencing its reactivity and interaction with biological targets. This has made fluorinated pyridines a privileged scaffold in drug discovery.

The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve the pharmacokinetic profile of drug candidates. Consequently, these derivatives are integral components of numerous pharmaceuticals. The strategic placement of fluorine atoms, as seen in 3,5-Difluoropyridin-4-amine (B69251) hydrochloride, provides chemists with a versatile tool for fine-tuning molecular properties to achieve desired biological activities.

Historical Trajectory and Evolution of Research on Substituted Pyridinamines

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. The first synthesis of pyridine was reported in 1876, and a major breakthrough in the synthesis of pyridine derivatives came in 1881 with the work of Arthur Rudolf Hantzsch. wikipedia.org Another significant advancement was the Chichibabin pyridine synthesis, developed in 1924 by the Russian chemist Aleksei Chichibabin, which provided an efficient route to pyridine and its derivatives from inexpensive starting materials. wikipedia.org

The development of synthetic methodologies for substituted pyridines has been a continuous area of research, driven by their wide range of applications. mdpi.com Pyridinamines, or aminopyridines, represent an important subclass of substituted pyridines. The introduction of an amino group provides a key functional handle for further chemical modifications, making them valuable intermediates in organic synthesis. Over the years, numerous methods have been developed for the synthesis of multi-substituted pyridines, reflecting their importance as building blocks for pharmaceuticals and functional materials. nih.govnih.gov The evolution of these synthetic strategies has enabled the preparation of a diverse array of substituted pyridinamines with tailored properties for various applications.

Fundamental Significance of 3,5-Difluoropyridin-4-amine hydrochloride as a Chemical Entity for Advanced Studies

3,5-Difluoropyridin-4-amine hydrochloride holds fundamental significance as a chemical building block due to the specific arrangement of its functional groups. The presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring creates a unique electronic environment. These fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and the basicity of the amino group at the 4-position.

This distinct electronic nature makes 3,5-Difluoropyridin-4-amine hydrochloride a valuable synthon for the construction of more complex molecules. The amino group can be readily functionalized through a variety of reactions, allowing for its incorporation into larger molecular frameworks. The difluorinated pyridine core, in turn, can impart desirable properties, such as enhanced metabolic stability and specific intermolecular interactions, to the final products. As a result, this compound is a key intermediate in the synthesis of a range of target molecules for advanced studies in medicinal chemistry and materials science.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Difluoropyridin-4-amine hydrochloride | 2731010-41-4 | C₅H₅ClF₂N₂ | 166.56 |

| 3,5-Difluoropyridin-4-amine | 159783-22-9 | C₅H₄F₂N₂ | 130.10 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5ClF2N2 |

|---|---|

Molecular Weight |

166.55 g/mol |

IUPAC Name |

3,5-difluoropyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H |

InChI Key |

RNDSBKZLPDPEQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)F.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Difluoropyridin 4 Aminehydrochloride

Strategic Approaches to Fluorination and Amination of the Pyridine (B92270) Ring

The introduction of fluorine and amino groups onto a pyridine ring requires careful consideration of the electronic nature of the heterocyclic system. The electron-deficient character of the pyridine ring is amplified by the presence of highly electronegative fluorine atoms, which facilitates certain reactions while complicating others.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Di-fluorination

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluorinated pyridines. This reaction involves the attack of a nucleophile on the aromatic ring, which is activated by electron-withdrawing groups, leading to the displacement of a leaving group. In the context of producing di-fluorinated pyridines, this strategy often involves the displacement of other halogens, such as chlorine, with a fluoride (B91410) ion source. The rate of SNAr reactions on halopyridines is significantly influenced by the high electronegativity of fluorine, with fluoropyridines reacting much faster than their chloro-analogs. acs.org

The regioselectivity of SNAr on the pyridine ring is dictated by the stability of the intermediate Meisenheimer complex. stackexchange.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing greater stabilization. stackexchange.com To achieve 3,5-difluorination, starting materials are chosen where these positions are either blocked or less reactive, or where activating groups direct the substitution to the desired meta positions. A common precursor for such syntheses is a highly halogenated pyridine, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018), where subsequent reactions can be controlled to achieve the desired substitution pattern.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 3,5-dichloro-2,4,6-trifluoropyridine | Aqueous Ammonia (B1221849) | 80°C, 30 min | 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884) | >83.5 (purity) |

| 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | Reflux in dry DMSO, 1.5 h | 3-fluoropyridine-4-carboxylate | 38 |

Direct Fluorination Methods and Reagent Selection

Direct C-H fluorination of pyridines presents an alternative to SNAr reactions, though it can be challenging due to the relative inertness of C-H bonds. uni-muenster.de However, recent advancements have led to the development of effective direct fluorination methods. The choice of fluorinating agent is critical and depends on the substrate and desired regioselectivity.

Electrophilic fluorinating reagents, such as Selectfluor®, are often used for the fluorination of electron-rich aromatic and heteroaromatic compounds. nih.govresearchgate.net For the electron-deficient pyridine ring, harsher conditions or pre-activation of the ring may be necessary. One strategy involves the temporary dearomatization of the pyridine ring to create activated intermediates that can react with fluorinating agents. uni-muenster.de

Another approach utilizes reagents like silver(II) fluoride (AgF₂), which has shown efficacy in the fluorination of pyridines and diazines, typically at the position alpha to the nitrogen atom. acs.orgnih.gov The reaction mechanism is proposed to involve coordination of the basic nitrogen to the silver atom, followed by fluoride addition and subsequent hydrogen atom abstraction. nih.gov The reactivity in these reactions is influenced by the Lewis basicity of the pyridine, with more basic pyridines showing higher reactivity. nih.gov

| Fluorinating Agent | Substrate Type | Key Features |

| Selectfluor® | Electron-rich heterocycles, 1,2-dihydropyridines | Electrophilic fluorination, can lead to fluorinated dihydropyridines. nih.govresearchgate.net |

| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | Favors fluorination at the C-H bond alpha to the ring nitrogen. acs.orgnih.gov |

Introduction of the Amino Functionality and Hydrochloride Salt Formation

The introduction of an amino group at the 4-position of the 3,5-difluoropyridine (B1298662) ring is typically achieved through nucleophilic aromatic substitution. A common method involves the reaction of a suitable precursor, such as 3,4,5-trihalopyridine, with an aminating agent. researchgate.net For instance, 4-amino-3,5-dichloro-2,6-difluoropyridine can be synthesized by the amination of 3,5-dichloro-2,4,6-trifluoropyridine using aqueous ammonia. The electron-withdrawing nature of the fluorine and chlorine atoms facilitates the nucleophilic attack of ammonia at the 4-position.

Once the 3,5-difluoropyridin-4-amine (B69251) is synthesized, the hydrochloride salt is formed to improve its solubility and stability. nih.gov This is a standard procedure for amine-containing compounds and is typically achieved by treating the free base with anhydrous hydrochloric acid in a suitable solvent, such as dichloromethane. nih.gov The formation of the salt can be confirmed by analytical techniques like X-ray crystallography and NMR spectroscopy. nih.gov The resulting salt generally exhibits increased water solubility compared to the free base. nih.gov

Precursor Chemistry and Building Block Assembly for 3,5-Difluoropyridin-4-aminehydrochloride

The synthesis of complex molecules like this compound relies heavily on the strategic use of precursors and building blocks that facilitate the introduction of the required functional groups in a controlled manner.

Utilization of Pyridine N-Oxides in Synthesis

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines, including fluorinated derivatives. rsc.orgscripps.edu The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu Specifically, the N-oxide group can activate the pyridine ring towards nucleophilic fluorination, even at the meta position, which is typically challenging. rsc.org

For example, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.org This demonstrates the utility of the N-oxide in facilitating a difficult meta-fluorination step. Furthermore, pyridine N-oxides can be converted into pyridyltrialkylammonium salts, which are excellent precursors for the introduction of fluorine via nucleophilic displacement. acs.org This method has shown high regioselectivity, with fluorination occurring exclusively para to an existing substituent. acs.org

| Precursor | Reaction | Product | Significance |

| 3-bromo-4-nitropyridine N-oxide | Direct fluorination | 3-fluoro-4-nitropyridine N-oxide | Enables meta-fluorination of the pyridine ring. rsc.org |

| Pyridine N-oxides | Conversion to 2-pyridyltrialkylammonium salts, then fluorination | 2-fluoropyridines | Highly regioselective fluorination para to existing substituents. acs.org |

Derivatization from Halogenated Pyridine Intermediates

Halogenated pyridines are versatile and widely used precursors for the synthesis of more complex pyridine derivatives. The differential reactivity of various halogens allows for selective transformations. For instance, in a polyhalogenated pyridine, a chlorine atom can be selectively displaced by a fluoride ion in an SNAr reaction. googleapis.com This is a common strategy for introducing fluorine atoms into the pyridine ring.

The synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine (TFP) is a prime example of this approach. In this reaction, the fluorine atom at the 4-position of TFP is selectively displaced by an amino group. Similarly, microwave-assisted nucleophilic aromatic substitution on 3,4,5-trihalopyridines with primary and secondary amines provides an efficient route to 4-amino-3,5-dihalopyridines. researchgate.net These halogenated aminopyridines can then serve as building blocks for further functionalization, including the potential for subsequent fluorination steps to achieve the desired 3,5-difluoro substitution pattern.

Catalytic Transformations in the Synthesis of 3,5-Difluoropyridin-4-amine hydrochloride and Analogues

Catalytic methods have become indispensable in the synthesis of complex molecules, and the preparation of 3,5-Difluoropyridin-4-amine hydrochloride is no exception. These methods offer advantages in terms of reaction rates, yields, and functional group tolerance.

Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates. organic-chemistry.org The versatility of this reaction allows for the coupling of a wide range of amines with various aromatic partners, making it a cornerstone of modern organic synthesis. wikipedia.org

The synthesis of 3,5-Difluoropyridin-4-amine hydrochloride can be envisioned through the Buchwald-Hartwig amination of a suitable precursor, such as 3,4,5-trifluoropyridine (B1369452). In this approach, a palladium catalyst, in conjunction with a specialized phosphine (B1218219) ligand, facilitates the coupling of an ammonia equivalent or a protected amine at the C4 position of the pyridine ring. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination for the direct synthesis of 3,5-Difluoropyridin-4-amine are not extensively documented in publicly available literature, the principles of the reaction are widely applicable. The table below illustrates typical conditions for the Buchwald-Hartwig amination of various aryl halides, which can be adapted for the synthesis of fluorinated aminopyridines.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromo-toluene | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 95 |

| 1-Chloro-4-nitrobenzene | Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 88 |

Organocatalytic and Biocatalytic Approaches

While metal-mediated reactions are powerful, there is a growing interest in developing organocatalytic and biocatalytic methods for amination reactions. These approaches can offer advantages in terms of cost, toxicity, and sustainability.

Organocatalysis in the context of synthesizing fluorinated aminopyridines could involve nucleophilic aromatic substitution (SNAr) reactions facilitated by organic catalysts. For electron-deficient pyridine rings, such as those bearing fluorine atoms, direct amination with a nucleophilic amine is possible. Organocatalysts, such as strong organic bases or phase-transfer catalysts, could potentially enhance the rate and selectivity of such reactions. However, specific applications of organocatalysis for the direct synthesis of 3,5-Difluoropyridin-4-amine hydrochloride are not yet well-established in the literature.

Biocatalysis , employing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative. Enzymes such as transaminases could potentially be engineered to catalyze the amination of a suitable fluorinated pyridine precursor. While biocatalysis holds great promise for the synthesis of chiral amines and other complex molecules, its application to the synthesis of highly fluorinated, non-natural heterocyclic compounds like 3,5-Difluoropyridin-4-amine hydrochloride is still an emerging area of research.

Green Chemistry Principles and Sustainable Synthesis of 3,5-Difluoropyridin-4-amine hydrochloride

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy are desirable as they generate less waste.

For the synthesis of 3,5-Difluoropyridin-4-amine hydrochloride, a hypothetical SNAr reaction of 3,4,5-trifluoropyridine with ammonia would exhibit excellent atom economy, as all atoms from the ammonia molecule are incorporated into the product.

Calculation of Atom Economy:

Reactants: 3,4,5-Trifluoropyridine (C₅H₂F₃N, MW: 133.07 g/mol ) + Ammonia (NH₃, MW: 17.03 g/mol )

Product: 3,5-Difluoropyridin-4-amine (C₅H₄F₂N₂, MW: 130.10 g/mol )

Byproduct: Hydrogen Fluoride (HF, MW: 20.01 g/mol )

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (130.10 / (133.07 + 17.03)) x 100 ≈ 86.7%

In contrast, a multi-step synthesis involving protecting groups would have a lower atom economy due to the introduction and subsequent removal of these auxiliary groups.

Solvent Selection and Waste Minimization in Multi-step Procedures

The choice of solvents and the minimization of waste are critical aspects of green synthesis. Traditional organic solvents often pose environmental and health risks. The development of reactions in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key goal. nih.gov For the synthesis of fluorinated compounds, solvent choice is also critical for reaction performance and safety.

Waste minimization in multi-step syntheses can be achieved by:

Telescoping reactions: Combining multiple reaction steps into a single pot without isolating intermediates.

Using catalytic reagents: Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Efficient purification methods: Employing techniques like crystallization or supercritical fluid chromatography can reduce solvent usage compared to traditional column chromatography.

The industrial production of pyridine and its derivatives often involves high temperatures and can generate significant waste. cdc.govseplite.com Modern approaches focus on developing more benign and efficient processes.

Parallel Synthesis and Combinatorial Approaches to 3,5-Difluoropyridin-4-amine hydrochloride Derivatives

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds. nih.gov These techniques are widely used in drug discovery to explore structure-activity relationships (SAR).

By using 3,5-Difluoropyridin-4-amine hydrochloride as a scaffold, a diverse library of derivatives can be synthesized. For example, the primary amine functionality can be derivatized through reactions such as:

Acylation with a variety of carboxylic acids or acid chlorides.

Sulfonylation with different sulfonyl chlorides.

Reductive amination with a range of aldehydes and ketones.

Cross-coupling reactions to introduce further substituents on the pyridine ring.

These reactions can be carried out in parallel in multi-well plates, allowing for the efficient synthesis of hundreds or even thousands of compounds. The resulting libraries can then be screened for biological activity, leading to the identification of new lead compounds for drug development.

Table 2: Hypothetical Library of 3,5-Difluoropyridin-4-amine Derivatives

| Scaffold | R Group | Reaction Type |

|---|---|---|

| 3,5-Difluoropyridin-4-amine | Acetyl | Acylation |

| 3,5-Difluoropyridin-4-amine | Benzoyl | Acylation |

| 3,5-Difluoropyridin-4-amine | Methane-sulfonyl | Sulfonylation |

| 3,5-Difluoropyridin-4-amine | p-Toluene-sulfonyl | Sulfonylation |

| 3,5-Difluoropyridin-4-amine | Benzyl | Reductive Amination |

Chemical Reactivity and Mechanistic Studies of 3,5 Difluoropyridin 4 Aminehydrochloride

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine core of 3,5-Difluoropyridin-4-amine (B69251) hydrochloride exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles, largely governed by the electronic effects of the fluorine atoms.

Influence of Fluorine Substituents on Aromatic Ring Activation/Deactivation

The presence of two fluorine atoms on the pyridine ring has a profound impact on its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and its substituents exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly deactivates the aromatic ring towards electrophilic substitution reactions. The fluorine atoms pull electron density away from the carbon atoms of the pyridine ring, making it less susceptible to attack by electrophiles.

Conversely, this electron-withdrawing nature of fluorine enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine accelerates these reactions, making fluoropyridines more reactive towards nucleophiles than their chloro- or bromo- counterparts. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This deactivation towards electrophiles and activation towards nucleophiles is a hallmark of highly fluorinated aromatic systems.

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.gov This can lead to further stabilization of the ring, resulting in shorter bond lengths and increased resistance to addition reactions. nih.govacs.org This phenomenon, termed "fluoromaticity," contributes to the high thermal stability and chemical resistance often observed in fluorinated aromatic compounds. nih.gov However, the introduction of fluorine atoms can also create barriers for π-electron flow, disrupting the ring current. nih.govacs.org

| Electronic Effect of Fluorine | Impact on Pyridine Ring Reactivity |

| Strong -I (inductive) effect | Deactivates the ring towards electrophilic attack. |

| Strong electronegativity | Activates the ring towards nucleophilic aromatic substitution (SNAr). |

| "Fluoromaticity" | Can further stabilize the ring, increasing resistance to addition reactions. nih.govacs.org |

| Disruption of ring current | Creates barriers for π-electron flow. nih.govacs.org |

Regioselectivity and Stereoselectivity in Ring Transformations

The positions of the fluorine atoms at the 3- and 5-positions, flanking the amino group at the 4-position, play a crucial role in directing the regioselectivity of reactions. In nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the positions activated by the electron-withdrawing groups. For fluorinated pyridines, this often occurs at the positions ortho or para to the fluorine substituents.

In the context of late-stage functionalization, the combination of C-H fluorination followed by nucleophilic aromatic substitution provides a powerful tool for modifying multisubstituted pyridines. nih.gov The regioselectivity of the initial fluorination step can be influenced by the electronic nature of other substituents on the pyridine ring. acs.org For instance, in 3,5-disubstituted pyridines, fluorination often occurs adjacent to an ether substituent with modest to high selectivity. acs.org

Reactivity at the Amino Group and Nitrogen Center

The amino group and the ring nitrogen of 3,5-Difluoropyridin-4-amine hydrochloride are key sites for a variety of chemical transformations, enabling the synthesis of more complex heterocyclic systems.

Amination, Acylation, and Alkylation Reactions

The amino group at the 4-position of the pyridine ring can undergo typical reactions of primary amines, such as amination, acylation, and alkylation. However, the direct synthesis of N-substituted derivatives can be challenging. Reductive aminations and base-promoted alkylations on similar 3-amino-4-halopyridine systems have been reported to show poor conversion or fail completely. nih.gov This reduced reactivity is attributed to the electronic effects of the halogen substituents on the pyridine ring.

To overcome these challenges, multi-step procedures involving protection of the amino group, for example as a carbamate, followed by alkylation and deprotection are often employed. nih.gov This approach allows for the synthesis of a wide range of N-substituted 3-amino-4-halopyridines, which are valuable intermediates in organic synthesis. nih.gov

Heterocycle Annulation and Ring-Forming Reactions (e.g., Imidazopyridine Synthesis)

3,5-Difluoropyridin-4-amine hydrochloride serves as a precursor for the synthesis of fused heterocyclic systems, most notably imidazopyridines. Imidazopyridines are an important class of compounds with diverse biological activities. nih.gov The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridine (B139424) derivatives. nih.gove3s-conferences.org

One common method involves the reaction of a 2-aminopyridine with an α-haloketone, such as a substituted bromoacetophenone. e3s-conferences.org This reaction proceeds through the initial formation of a pyridinium (B92312) salt intermediate, which then undergoes in situ cyclization to form the imidazopyridine ring system. e3s-conferences.org Microwave-assisted, one-pot syntheses have been developed to improve the efficiency of these reactions. e3s-conferences.org

Another approach to imidazopyridine synthesis involves the reaction of aminopyridines with propargyl alcohols, promoted by reagents like NaIO4/TBHP, through a (3+2) cycloaddition reaction. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

| Reaction Type | Description | Example Starting Materials |

| Imidazo[1,2-a]pyridine Synthesis | Condensation and cyclization | 2-Aminopyridine, substituted bromoacetophenones, ammonium (B1175870) acetate (B1210297) e3s-conferences.org |

| (3+2) Cycloaddition | NaIO4/TBHP-promoted reaction | 2-Aminopyridines, propargyl alcohols nih.gov |

| Intramolecular Cyclization | Reductive cyclization | Ketones and 2-nitro-3-aminopyridine mdpi.com |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms involving 3,5-Difluoropyridin-4-amine hydrochloride is crucial for predicting reactivity and controlling product formation. The electronic effects of the fluorine substituents are a key factor in these mechanisms.

In nucleophilic aromatic substitution reactions, the mechanism typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.

For radical substitution reactions on heterocycles, the nature of the radical species is critical. For example, the •CF2H radical behaves as a nucleophile, similar to alkyl radicals, while the •CF3 radical is electrophilic. nih.gov This difference in reactivity is explained by the orbital energies of the radicals. The nucleophilic •CF2H radical's SOMO (Singly Occupied Molecular Orbital) interacts favorably with the LUMO (Lowest Unoccupied Molecular Orbital) of the heterocycle. nih.gov In contrast, the lower SOMO energy of the electrophilic •CF3 radical leads to an increased interaction with the HOMO (Highest Occupied Molecular Orbital) of the heterocycle. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these reaction mechanisms and analyzing transition states. nih.gov These calculations can reproduce experimental selectivities and provide insights into the electronic factors that govern the reactivity of fluorinated heterocycles. nih.gov

Investigation of Reaction Intermediates and Energy Landscapes

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the mapping of potential energy surfaces.

Reaction Intermediates: In reactions involving 3,5-Difluoropyridin-4-amine hydrochloride, several types of intermediates can be postulated based on the reactivity of similar compounds. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for pyridines, the formation of a Meisenheimer-like intermediate is expected. This intermediate would involve the attack of a nucleophile on the pyridine ring, leading to a resonance-stabilized anionic σ-complex. The presence of two fluorine atoms significantly influences the stability and preferred location of nucleophilic attack on the pyridine ring.

Computational studies on substituted pyridines have shown that the positions ortho and para to the nitrogen atom are activated towards nucleophilic attack. In the case of 3,5-Difluoropyridin-4-amine, the 2- and 6-positions are electronically activated by both the ring nitrogen and the fluorine atoms. The protonated state of the hydrochloride salt would further enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Kinetic Studies and Activation Energy Determination

Kinetic studies provide quantitative data on the rates of chemical reactions and the factors that influence them. The determination of activation energy (Ea) is a key component of these studies, offering insight into the energy barrier that must be overcome for a reaction to proceed.

The activation energy for a reaction involving 3,5-Difluoropyridin-4-amine hydrochloride can be conceptually understood through the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature. Experimental determination of Ea would typically involve measuring the reaction rate at different temperatures and analyzing the data using an Arrhenius plot.

Table 1: Predicted Factors Influencing the Kinetics and Activation Energy of Reactions of 3,5-Difluoropyridin-4-amine hydrochloride

| Factor | Predicted Influence on Reaction Rate | Predicted Influence on Activation Energy (Ea) | Rationale |

| Protonation (Hydrochloride Salt) | Increase | Decrease | The pyridinium ion is more electrophilic than the neutral pyridine, facilitating nucleophilic attack. |

| Fluorine Substituents | Increase | Decrease | The strong electron-withdrawing nature of fluorine atoms stabilizes the negatively charged intermediate in SNAr reactions. |

| Solvent Polarity | Varies | Varies | The effect depends on the specific reaction mechanism and the relative stabilization of reactants, transition states, and intermediates. |

| Nucleophile Strength | Increase | Decrease | A stronger nucleophile will react more readily, lowering the energy barrier for the formation of the intermediate. |

Intermolecular Interactions and Molecular Recognition Phenomena

The solid-state structure and molecular recognition properties of 3,5-Difluoropyridin-4-amine hydrochloride are governed by a variety of non-covalent interactions. These include strong hydrogen bonds, potential π-π stacking, and halogen bonding, which collectively dictate the crystal packing and supramolecular assembly.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a dominant force in the crystal structure of aminopyridinium salts. The presence of the pyridinium nitrogen (N-H+), the amino group (N-H), and the chloride anion (Cl-) provides multiple sites for strong hydrogen bond formation.

In the crystal lattice of 3,5-Difluoropyridin-4-amine hydrochloride, it is anticipated that the pyridinium proton will form a strong hydrogen bond with the chloride anion (N-H+···Cl-). Additionally, the hydrogen atoms of the amino group can act as hydrogen bond donors to the chloride anion or to the nitrogen atom of a neighboring pyridine ring, leading to the formation of extended one-, two-, or three-dimensional networks. The fluorine atoms can also act as weak hydrogen bond acceptors. The interplay of these interactions results in a highly organized supramolecular structure.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline 3,5-Difluoropyridin-4-amine hydrochloride

| Donor | Acceptor | Type of Interaction | Predicted Significance in Supramolecular Assembly |

| Pyridinium N-H+ | Chloride (Cl-) | Strong charge-assisted hydrogen bond | Primary interaction driving the formation of the salt and a key motif in the crystal packing. |

| Amino N-H | Chloride (Cl-) | Strong hydrogen bond | Contributes significantly to the cohesion of the crystal lattice. |

| Amino N-H | Pyridine N | Hydrogen bond | Can lead to the formation of chains or sheets of molecules. |

| C-H | Fluorine (F) | Weak hydrogen bond | May play a role in fine-tuning the overall crystal packing. |

| C-H | Chloride (Cl-) | Weak hydrogen bond | Can contribute to the stability of the three-dimensional network. |

π-π Stacking and Halogen Bonding Interactions

π-π Stacking: Aromatic rings, such as the pyridine ring in 3,5-Difluoropyridin-4-amine hydrochloride, can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of another. The presence of fluorine atoms can significantly influence these interactions. While fluorination can decrease the electron density of the π-system, it can also enhance quadrupole moments, which can lead to favorable stacking arrangements. In the protonated form, the electron deficiency of the pyridine ring is increased, which could favor interactions with electron-rich aromatic systems if present in a co-crystal. However, in the pure hydrochloride salt, offset or slipped-parallel stacking arrangements are more likely to minimize electrostatic repulsion between the positively charged rings.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The presence of electron-withdrawing fluorine atoms on the pyridine ring can induce a region of positive electrostatic potential (a σ-hole) on the surface of the fluorine atoms, although fluorine is generally a weak halogen bond donor. More significantly, the chloride anion could potentially participate in halogen bonding interactions with suitable halogen bond donors in a co-crystal. In the context of the 3,5-Difluoropyridin-4-amine hydrochloride crystal structure itself, the primary role of the chloride ion will be as a hydrogen bond acceptor.

Advanced Spectroscopic and Structural Characterization of 3,5 Difluoropyridin 4 Aminehydrochloride

X-ray Crystallography for Solid-State Molecular Architecture

No publicly available crystal structure data exists for 3,5-Difluoropyridin-4-amine (B69251) hydrochloride. The determination of its solid-state architecture would require single-crystal X-ray diffraction analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, assigned NMR spectra for 3,5-Difluoropyridin-4-amine hydrochloride are not available in the literature. A full analysis would require experimental 1H, 13C, and 19F NMR spectra, along with 2D correlation experiments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment:Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals, especially in complex molecules.ipb.pt

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Assigned FT-IR and Raman spectra for 3,5-Difluoropyridin-4-amine hydrochloride have not been published. These techniques provide a "molecular fingerprint" based on the vibrational modes of the molecule. mdpi.comglobalresearchonline.net

A theoretical and experimental study would identify key vibrational modes:

N-H Vibrations: Stretching and bending modes for the amine (-NH₂) and the pyridinium (B92312) (N-H) groups would be prominent, typically appearing in the regions of 3500-3200 cm⁻¹ (stretching) and 1650-1550 cm⁻¹ (bending). nih.gov

C-F Vibrations: Carbon-fluorine stretching vibrations are typically strong in the IR spectrum and appear in the 1400-1000 cm⁻¹ region. researchgate.net

Pyridine (B92270) Ring Vibrations: Characteristic ring stretching and deformation modes would be observed, providing information about the aromatic system.

Computational methods, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and aid in the assignment of experimental spectra. researchgate.netnih.gov However, without experimental spectra to validate the calculations, a reliable analysis is not possible.

Assignment of Characteristic Vibrational Modes

Key vibrational assignments are predicted as follows:

N-H Vibrations: The amine (NH₂) group, protonated in the hydrochloride salt form (NH₃⁺), exhibits strong stretching vibrations. Primary amines typically show asymmetric and symmetric stretches in the 3250-3550 cm⁻¹ range. globalresearchonline.net For the ammonium (B1175870) salt, these bands are expected to be broad and shifted to a lower frequency, often appearing in the 3000-3300 cm⁻¹ region. Bending vibrations for the amine group are typically observed around 1600 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic vibrations. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. globalresearchonline.net The C=C and C=N ring stretching vibrations occur in the 1400-1650 cm⁻¹ region and are often strong and sharp, providing a fingerprint for the heterocyclic core. globalresearchonline.netnih.gov

C-F Vibrations: The carbon-fluorine bonds are a defining feature of this molecule. The C-F stretching vibrations are known to produce very strong and characteristic absorption bands in the infrared spectrum, typically found in the 1100-1400 cm⁻¹ range. The precise position depends on the substitution pattern on the aromatic ring.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the pyridine ring and its substituents (C-H, C-F, C-N) occur at lower wavenumbers, generally below 1000 cm⁻¹. These contribute to the unique fingerprint region of the spectrum. nih.gov

Table 1: Predicted Vibrational Mode Assignments for 3,5-Difluoropyridin-4-amine hydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (Ammonium Salt) | 3000 - 3300 (Broad) | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| N-H Bend | ~1600 | FT-IR |

| Aromatic C=C and C=N Ring Stretch | 1400 - 1650 | FT-IR, FT-Raman |

| C-F Stretch | 1100 - 1400 (Strong) | FT-IR |

| Ring Bending and Deformation | < 1000 | FT-IR, FT-Raman |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction's progress, providing valuable kinetic and mechanistic data without the need for sample extraction. Techniques like FT-IR and Raman spectroscopy are particularly well-suited for this purpose by monitoring the disappearance of reactant peaks and the appearance of product peaks.

For the synthesis or subsequent reactions of 3,5-Difluoropyridin-4-amine hydrochloride, in situ monitoring could be applied effectively. For instance, in a reaction involving the modification of the amine group, a probe could be inserted into the reaction vessel to continuously collect spectra. The characteristic bands of the starting material, such as the N-H vibrations of the primary amine, would be monitored. As the reaction proceeds, the intensity of these bands would decrease, while new bands corresponding to the product molecule would emerge and intensify. This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. This approach provides a deeper understanding of the reaction dynamics compared to traditional offline analysis.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of an ion, distinguishing it from other potential formulas with the same nominal mass. nih.govresearchgate.net

For 3,5-Difluoropyridin-4-amine hydrochloride, the molecule of interest is the protonated cation, [C₅H₅F₂N₂]⁺. HRMS analysis would be used to measure the exact mass of this ion.

Theoretical Exact Mass Calculation:

Carbon (C): 5 x 12.000000 = 60.000000

Hydrogen (H): 5 x 1.007825 = 5.039125

Fluorine (F): 2 x 18.998403 = 37.996806

Nitrogen (N): 2 x 14.003074 = 28.006148

Total Exact Mass of [M+H]⁺: 131.042079 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value (e.g., 131.0421 Da) would unequivocally confirm the elemental composition as C₅H₅F₂N₂. This technique is crucial for differentiating the target compound from isomers or impurities.

Table 2: HRMS Data for the Protonated Molecule

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₅H₅F₂N₂⁺ | 131.042079 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 131.04) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. gre.ac.uk

Based on the fragmentation patterns of related compounds like other aminopyridines and fluorinated aromatics, several key fragmentation pathways can be proposed for the [M+H]⁺ ion of 3,5-Difluoropyridin-4-amine. miamioh.eduresearchgate.net

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion with an m/z corresponding to the loss of 17.0265 Da.

[C₅H₅F₂N₂]⁺ → [C₅H₂F₂N]⁺ + NH₃

m/z 131.04 → m/z 114.0155

Loss of Hydrogen Fluoride (B91410) (HF): The presence of fluorine atoms makes the neutral loss of HF a highly probable fragmentation pathway. This would lead to a fragment ion with a mass loss of 20.0062 Da.

[C₅H₅F₂N₂]⁺ → [C₅H₄FN₂]⁺ + HF

m/z 131.04 → m/z 111.0358

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring often results in the loss of HCN, a characteristic fragmentation for pyridine-containing compounds. This corresponds to a mass loss of 27.0109 Da.

[C₅H₅F₂N₂]⁺ → [C₄H₄F₂N]⁺ + HCN

m/z 131.04 → m/z 104.0312

Subsequent fragmentation (MS³) of these primary fragments could provide further structural details. For instance, the fragment at m/z 111.0358 could further lose another HF molecule or an HCN molecule. The analysis of these fragmentation trees is essential for the complete structural elucidation of the compound. wvu.edu

Table 3: Proposed MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 131.04 | HF | [C₅H₄FN₂]⁺ | 111.04 |

| 131.04 | NH₃ | [C₅H₂F₂N]⁺ | 114.02 |

| 131.04 | HCN | [C₄H₄F₂N]⁺ | 104.03 |

| 111.04 | HCN | [C₄H₃F]⁺ | 86.02 |

Computational Chemistry and Theoretical Studies on 3,5 Difluoropyridin 4 Aminehydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of molecules like 3,5-Difluoropyridin-4-amine (B69251) hydrochloride. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 3,5-Difluoropyridin-4-amine hydrochloride, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy. researchgate.netnih.gov

Following optimization, the electronic properties can be investigated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

For a molecule like 3,5-Difluoropyridin-4-amine hydrochloride, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly the nitrogen atom of the amine group and the π-system of the ring, reflecting its electron-donating character. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine atoms.

Illustrative DFT Calculation Results for 3,5-Difluoropyridin-4-amine hydrochloride

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. DFT calculations can provide detailed information about the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the electrostatic potential on the van der Waals surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In the case of 3,5-Difluoropyridin-4-amine hydrochloride, the MEP surface would likely show negative potential (typically colored red or yellow) around the fluorine atoms and the nitrogen of the pyridine ring, highlighting their electronegativity. researchgate.net The amine group's hydrogen atoms and the proton associated with the hydrochloride would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity towards other chemical species. researchgate.net

Ab Initio and Post-Hartree-Fock Methods for Enhanced Accuracy

For even greater accuracy in electronic structure calculations, ab initio and post-Hartree-Fock methods can be employed. These methods are computationally more intensive than DFT but can provide more precise results, particularly for systems where electron correlation effects are significant.

Basis Set Effects and Electron Correlation Considerations

The choice of basis set is critical in any quantum chemical calculation. Larger basis sets, such as those from the Pople series (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide a more flexible description of the molecular orbitals and lead to more accurate results. researchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is the interaction between individual electrons that is approximated in Hartree-Fock and DFT methods. github.io For a molecule with multiple lone pairs and π-electrons like 3,5-Difluoropyridin-4-amine hydrochloride, including electron correlation is important for an accurate description of its electronic properties and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility. nih.gov

Exploration of Conformational Landscapes and Flexibility

For 3,5-Difluoropyridin-4-amine hydrochloride, MD simulations can reveal the rotational freedom around the C-N bond of the amine group and any puckering of the pyridine ring. By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how intermolecular interactions influence its preferred conformations. nih.gov

The results of an MD simulation are a trajectory of atomic positions and velocities over time. nih.gov Analysis of this trajectory can identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might interact with a biological target or another reactant.

Illustrative Conformational Analysis Data for 3,5-Difluoropyridin-4-amine hydrochloride

| Dihedral Angle (F-C3-C4-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° (eclipsed) | 3.2 | 5 |

| 60° (gauche) | 0.8 | 30 |

| 120° | 1.5 | 15 |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 3,5-Difluoropyridin-4-amine hydrochloride, theoretical calculations can provide a detailed understanding of its nuclear magnetic resonance (NMR) and vibrational spectra, aiding in structural confirmation and analysis.

Computational NMR Chemical Shift Predictions and Validation

The prediction of NMR chemical shifts through computational methods, typically employing Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for elucidating molecular structures. These calculations can determine the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(2d,p)). The presence of the hydrochloride salt, which protonates the pyridine ring nitrogen, must be explicitly included in the molecular model, as it significantly influences the electronic environment and, consequently, the chemical shifts.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) This table is a hypothetical example to illustrate the validation process. Actual values would be derived from specific computational and experimental studies.

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| ¹H NMR | ||

| H2/H6 | 8.15 | (Not Available) |

| NH₂ | 7.50 | (Not Available) |

| ¹³C NMR | ||

| C4 | 145.2 | (Not Available) |

| C3/C5 | 150.8 (d, ¹JCF) | (Not Available) |

| C2/C6 | 130.5 (d, ²JCF) | (Not Available) |

| ¹⁹F NMR |

Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. These calculations, typically performed using DFT methods, yield a set of harmonic vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions for each vibration (e.g., stretching, bending, and torsional modes).

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, these theoretical frequencies are commonly multiplied by an empirical scaling factor (typically between 0.95 and 1.0).

Table 2: Illustrative Vibrational Frequency Assignment This table is a hypothetical example. Actual values would be derived from specific computational and experimental studies.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3450 | (Not Available) | N-H asymmetric stretch |

| 3350 | (Not Available) | N-H symmetric stretch |

| 1640 | (Not Available) | N-H scissoring (bending) |

| 1580 | (Not Available) | C=C/C=N ring stretch |

| 1250 | (Not Available) | C-F symmetric stretch |

| 1180 | (Not Available) | C-F asymmetric stretch |

Reaction Pathway Predictions and Transition State Identification

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions, including identifying potential pathways and locating the associated transition states. For a molecule like 3,5-Difluoropyridin-4-amine hydrochloride, theoretical studies could investigate reactions such as nucleophilic aromatic substitution, where the fluoride (B91410) or amine groups are displaced.

The process begins by modeling the reactants and products. Computational algorithms are then used to search the potential energy surface for the lowest energy path connecting them. The highest point along this path is the transition state (TS), which represents the energy barrier for the reaction. A transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Computations for Mechanistic Delineation

Once a stationary point is identified as a potential transition state (i.e., it has one and only one imaginary frequency), its identity must be confirmed. Intrinsic Reaction Coordinate (IRC) computations are performed for this purpose. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

A successful IRC calculation demonstrates that the forward path from the transition state leads to the correct products, while the reverse path leads back to the initial reactants. This confirms that the identified transition state is indeed the correct one for the specific reaction mechanism being studied. The resulting IRC plot, which shows the energy profile as a function of the reaction coordinate, provides a clear and detailed delineation of the reaction mechanism, visualizing the energy changes as the reaction progresses from reactants, through the transition state, to the products.

3,5 Difluoropyridin 4 Aminehydrochloride As a Core Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aminopyridine scaffold is a cornerstone in the synthesis of fused heterocyclic systems due to its inherent reactivity. The amino group provides a nucleophilic center that can participate in cyclization and condensation reactions, leading to the formation of new rings fused to the original pyridine (B92270) core.

Construction of Annulated and Polycyclic Systems

The 3,5-difluoropyridin-4-amine (B69251) moiety can be utilized as a starting material for creating annulated and polycyclic heterocyclic compounds. The general strategy involves reacting the amino group with suitable electrophiles to construct new ring systems. For instance, aminopyridine derivatives are key intermediates in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.netnih.gov This class of reactions typically begins with the aminopyridine core, which undergoes transformations to build adjacent thieno and pyrimidine rings.

The Thorpe-Guareschi reaction is another powerful method for synthesizing substituted pyridines, which can then be used in cascade reactions to produce annulated heterocycles. nih.gov While this specific reaction often builds the pyridine ring itself, the underlying principle of using multifunctional precursors to create complex, fused systems is directly applicable. The 3,5-difluoropyridin-4-amine can act as a nucleophilic component in domino reactions, leading to the formation of thieno[2,3-b]pyridines and other polyannulated systems containing pyrimidine, diazepine, or pyran rings. nih.gov

Stereoselective and Regioselective Introduction of the Fluorinated Pyridine Moiety

Achieving regioselectivity is a critical challenge in the functionalization of pyridine rings. The substitution pattern on the pyridine nucleus, particularly the presence of strong electron-withdrawing groups like fluorine, can be exploited to control the outcome of reactions. In the case of 3,5-difluoropyridin-4-amine, the fluorine atoms inductively withdraw electron density, influencing the reactivity of the ring's carbon atoms.

This electronic influence is crucial in reactions involving transient intermediates like pyridynes. The regioselectivity of nucleophilic additions to unsymmetrical pyridynes is governed by the electronic effects of substituents, which cause a distortion in the triple bond. nih.govnih.gov By analogy, the fluorine atoms in 3,5-difluoropyridin-4-amine would polarize the pyridine ring, directing incoming reagents to specific positions and enabling highly regioselective functionalization. This controlled introduction of the fluorinated pyridine unit is essential for building complex molecules where precise substituent placement is required. nih.govnih.gov Methodologies developed for the regioselective functionalization of other halogenated pyridines, such as halogen-magnesium exchange reactions, further underscore the potential for controlling reactivity to create specific isomers of highly decorated pyridine derivatives. mdpi.com

Role in Ligand Design for Coordination Chemistry and Catalysis

Aminopyridines are extensively studied as ligands in coordination chemistry. researchgate.net They can coordinate to metal centers through either the pyridine ring nitrogen or the exocyclic amino group, and in their deprotonated (aminopyridinato) form, they can act as anionic bidentate ligands. vot.pl This versatility makes them valuable for synthesizing a wide range of metal complexes with diverse geometries and electronic properties. nih.gov

Synthesis of Metal Complexes and Organometallic Compounds

3,5-Difluoropyridin-4-amine can be used to synthesize a variety of coordination compounds and organometallic complexes. The lone pair of electrons on the pyridine nitrogen allows it to function as a neutral monodentate ligand, similar to pyridine itself. The presence of the amino group provides an additional coordination site. Transition metal complexes with aminopyridine ligands have been prepared with metals such as cobalt, nickel, copper, zinc, and cadmium. researchgate.netnih.govekb.eg

The synthesis typically involves reacting the aminopyridine ligand with a metal salt in a suitable solvent. ekb.egnih.gov The resulting complexes can range from simple mononuclear species to more complex coordination polymers where the aminopyridine ligand bridges multiple metal centers. researchgate.net The specific structure obtained depends on the metal ion, the counter-anions, and the reaction conditions. nih.gov Deprotonation of the amino group yields an aminopyridinato ligand, which can form stable chelate rings with early transition metals, leading to highly coordinated complexes. vot.pl

Table 1: Examples of Metal Complexes with Aminopyridine-type Ligands

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference(s) |

|---|---|---|---|

| Ni(II), Co(II) | 3-Aminopyridine | Mononuclear and polymeric chains | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 4-Aminopyridine | Variable stoichiometric complexes | ekb.eg |

| Ti(IV), Zr(IV) | Aminopyridinato | Octahedral dichloro complexes | vot.pl |

| Cu(II), Cd(II) | 3- and 4-Aminopyridine, Isothiocyanate | Mononuclear complexes | nih.gov |

Investigation of Ligand-Metal Interactions and Catalytic Activity

The electronic properties of the 3,5-difluoropyridin-4-amine ligand significantly influence the nature of the ligand-metal bond and the resulting catalytic activity of the complex. The electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen, affecting its σ-donor properties. This modification can tune the electronic environment of the metal center, which is crucial for catalysis.

Aminopyridinato complexes of early transition metals have been investigated as catalysts for olefin polymerization. vot.pl The flexibility of the ligand's binding mode and its steric profile are key factors in determining the catalytic performance. vot.pl Furthermore, transition metal complexes derived from aminopyridines and their Schiff base derivatives have shown catalytic activity in various reactions, including oxidation and the degradation of organic pollutants. ekb.egresearchgate.net For example, a Ni(II) complex with 4-aminopyridine was effective in the photocatalytic removal of organic dye from wastewater. ekb.eg The stability and reactivity of these complexes are central to their function as catalysts, with the ligand structure playing a pivotal role in stabilizing specific oxidation states of the metal ion during the catalytic cycle. vot.plnih.gov

Integration into Functional Materials and Supramolecular Structures

The principles of crystal engineering and supramolecular chemistry allow for the rational design of solid-state architectures with specific properties. 3,5-Difluoropyridin-4-amine hydrochloride is an excellent candidate for building such structures due to its multiple sites for non-covalent interactions. The pyridinium (B92312) cation and the amino group are strong hydrogen bond donors, while the pyridine nitrogen (in the free base), the chloride anion, and the fluorine atoms can act as hydrogen or halogen bond acceptors. nih.govmdpi.com

These interactions can be used to assemble molecules into predictable, extended networks such as 1-D chains, 2-D sheets, or 3-D frameworks. nih.gov The combination of strong, charge-assisted hydrogen bonds (e.g., N+-H···Cl−, N-H···O) and weaker interactions like halogen bonds (e.g., I···N) allows for the construction of complex heteromeric structures with predetermined connectivity. nih.gov The fluorinated pyridine moiety can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. researchgate.net By carefully selecting co-formers (e.g., dicarboxylic acids, iodo-substituted benzoic acids), it is possible to direct the self-assembly process to create functional materials with potential applications in areas like drug delivery or photodynamic therapy. nih.govmdpi.comnih.gov

Monomer for Polymer Synthesis and Advanced Organic Materials

While direct polymerization of 3,5-Difluoropyridin-4-amine hydrochloride is not widely documented, its structural motifs are of significant interest in the development of high-performance polymers and advanced organic materials. The presence of the difluorinated pyridine ring and the reactive amine group makes it a valuable precursor for the synthesis of specialized monomers.

The introduction of fluorine into polymer backbones is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and refractive index. nih.gov Fluorinated heterocycles, in particular, are prevalent in pharmaceuticals, agrochemicals, and materials. nih.gov

The free amine form, 3,5-Difluoropyridin-4-amine, can be chemically modified to introduce polymerizable functionalities. For instance, the amine group can react with acid chlorides or anhydrides to form amide linkages, a key reaction in the synthesis of polyamides. Similarly, it can be a component in the synthesis of polyimides, a class of polymers known for their exceptional thermal and chemical stability. The fluorine atoms on the pyridine ring can influence the polymer's properties in several ways:

Reduced Dielectric Constant: The electron-withdrawing nature of fluorine can lower the polarizability of the polymer chains, leading to materials with low dielectric constants, which are highly desirable for applications in microelectronics.

Increased Solubility: In some cases, the presence of fluorine can improve the solubility of rigid-chain polymers in organic solvents, facilitating their processing.

Modified Electronic Properties: The fluorine substituents alter the electron density of the pyridine ring, which can be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below summarizes the potential effects of incorporating the 3,5-difluoropyridin-4-amine moiety into a polymer backbone.

| Property | Potential Effect of 3,5-Difluoropyridin-4-amine Moiety | Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Dielectric Constant | Decreased | High electronegativity and low polarizability of fluorine |

| Chemical Resistance | Increased | Shielding effect of fluorine atoms |

| Solubility | Potentially Modified | Can increase or decrease depending on the overall polymer structure |

| Electronic Properties | Altered | Electron-withdrawing nature of fluorine atoms |

Detailed Research Findings:

Research into fluorinated polymers has shown that the strategic placement of fluorine atoms can lead to materials with superior performance. For example, polyimides derived from fluorinated diamines exhibit lower dielectric constants and reduced moisture absorption compared to their non-fluorinated analogs. While specific studies on polymers derived directly from 3,5-Difluoropyridin-4-amine are limited, the principles established for other fluorinated aromatic amines are applicable. The reactivity of the amine group allows for its incorporation into various polymer architectures, making it a valuable building block for creating materials with tailored properties for advanced applications.

Self-Assembly and Nanostructure Formation

The potential for 3,5-Difluoropyridin-4-amine hydrochloride and its derivatives to engage in self-assembly and form ordered nanostructures is an area of growing interest. This propensity is rooted in the non-covalent interactions that fluorinated organic molecules can participate in.

The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen), along with the unique interactions involving fluorine, can direct the assembly of molecules into supramolecular structures. Key intermolecular interactions that could play a role in the self-assembly of derivatives of 3,5-Difluoropyridin-4-amine include:

Hydrogen Bonding: The amine group can form strong hydrogen bonds, a fundamental interaction in directing molecular self-assembly.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, leading to the formation of columnar or layered structures.

Fluorine-Involved Interactions: Fluorine atoms can participate in a range of weak intermolecular interactions, such as C-H···F and F···F contacts, which can provide additional stability to the assembled structures. acs.orgnih.gov The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry.

Halogen Bonding: Although not a traditional halogen bond donor, the fluorine atoms can influence the electrostatic potential of the molecule, affecting its interaction with other species.

The interplay of these interactions could potentially lead to the formation of well-defined nanostructures such as nanofibers, nanosheets, or crystalline microstructures. The hydrochloride form of the compound introduces an ionic component, which could further influence the self-assembly process through electrostatic interactions.

The table below outlines the potential intermolecular interactions involving 3,5-Difluoropyridin-4-amine derivatives and their potential role in self-assembly.

| Interaction Type | Description | Potential Role in Self-Assembly |

| Hydrogen Bonding | Interaction between the N-H of the amine and the N of the pyridine or other acceptors. | Primary driving force for directional assembly. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Formation of stacked, ordered structures. |

| C-H···F Interactions | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | Fine-tuning of the supramolecular architecture. |

| F···F Interactions | Interactions between fluorine atoms on adjacent molecules. acs.orgnih.gov | Can contribute to the stability of the overall assembly. acs.org |

Structure Reactivity and Structure Property Relationships in 3,5 Difluoropyridin 4 Aminehydrochloride Analogues

Systematic Variation of Substituent Patterns on the Pyridine (B92270) Ring

Influence of Fluorine Atom Position and Number on Electronic Properties

The introduction of fluorine atoms to the pyridine ring significantly alters its electronic landscape. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the ring. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

Computational studies on aminopyridines have shown that the nitrogen atom of the pyridine ring and the amino group typically bear partial negative charges, influencing the molecule's reactivity and interaction with other molecules. The distribution of these charges is sensitive to the position of substituents. In the case of fluorinated 4-aminopyridines, the fluorine atoms at the 3 and 5 positions inductively pull electron density away from the ring, making the pyridine nitrogen less basic compared to the non-fluorinated analogue. This reduced basicity, or pKa, is a direct consequence of the decreased availability of the lone pair of electrons on the ring nitrogen for protonation.

Table 1: Predicted Electronic Properties of Fluorinated 4-Aminopyridine Analogues

| Compound | Predicted pKa | Dipole Moment (Debye) |

|---|---|---|

| 4-Aminopyridine | 9.11 | 3.05 |

| 3-Fluoro-4-aminopyridine | ~7.5 | ~2.5 |

| 3,5-Difluoro-4-aminopyridine | ~5.9 | ~1.8 |

Note: The values presented are estimations based on computational studies and established trends in substituted pyridines. Actual experimental values may vary.

Impact of Amine Derivatization on Reactivity and Molecular Interactions

Modification of the 4-amino group in 3,5-difluoropyridin-4-amine (B69251) hydrochloride can significantly influence its reactivity and intermolecular interactions. Derivatization, such as acylation to form an amide, can alter the electronic and steric properties of the molecule.

The introduction of an acyl group, for instance, transforms the amino group into a much less basic and nucleophilic amide. This change in electronic character can affect the reactivity of the entire molecule. For example, the derivatized compound may be less susceptible to electrophilic attack at the amino nitrogen. Furthermore, the steric bulk of the added group can hinder reactions at adjacent positions on the pyridine ring.

Molecular interactions are also heavily influenced by amine derivatization. The hydrogen bonding capabilities of the primary amine are altered upon conversion to a secondary amide. While the amide nitrogen is a poor hydrogen bond donor, the carbonyl oxygen introduces a new hydrogen bond acceptor site. These changes in hydrogen bonding patterns can have a significant impact on the compound's solubility, crystal packing, and interactions with biological targets. The synthesis of N-acyl-2,3-dihydro-4-pyridones highlights how derivatization of the nitrogen within a pyridine-related ring system can be a key step in accessing more complex molecular architectures. nih.gov

Comparative Studies with Mono- and Non-Fluorinated Pyridinamines

Comparing 3,5-difluoropyridin-4-amine with its mono- and non-fluorinated counterparts reveals the graduated effect of fluorine substitution. As the number of fluorine atoms increases, the electron-withdrawing effect becomes more pronounced, leading to systematic changes in the molecules' properties.

Spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy, provide experimental evidence for these electronic changes. For example, the stretching frequencies of the N-H bonds in the amino group and the C=N and C=C bonds in the pyridine ring are sensitive to the electronic environment. In a comparative analysis of 4-aminopyridine, 3-fluoro-4-aminopyridine, and 3,5-difluoro-4-aminopyridine, one would expect to see a shift in these vibrational frequencies, reflecting the increasing electron-withdrawing nature of the fluorine substituents. researchgate.netresearchgate.net

The reactivity of these compounds also follows a predictable trend. The nucleophilicity of the pyridine nitrogen decreases with increasing fluorination, making reactions that rely on the basicity of this nitrogen, such as N-alkylation or coordination to metal centers, more difficult. Conversely, the electron-deficient nature of the fluorinated rings can make them more susceptible to nucleophilic aromatic substitution, although the positions meta to the amino group are generally less reactive in such reactions.

Table 2: Comparative Properties of 4-Aminopyridine and its Fluorinated Analogues

| Property | 4-Aminopyridine | 3-Fluoro-4-aminopyridine | 3,5-Difluoro-4-aminopyridine |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | High (~9.1) | Moderate (~7.5) | Low (~5.9) |

| Pyridine Ring Electron Density | High | Moderate | Low |

| Susceptibility to Electrophilic Attack | High | Moderate | Low |

| N-H Stretching Frequency (FTIR) | Lower Wavenumber | Intermediate Wavenumber | Higher Wavenumber |

Note: The values and trends presented are based on established principles of physical organic chemistry and available spectroscopic data for related compounds.

Development and Application of Theoretical Descriptors for Predictive Chemistry

The development of theoretical and computational models has become an invaluable tool in modern chemistry for predicting the properties and reactivity of molecules, thereby guiding experimental work. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant for understanding and predicting the behavior of series of compounds like the analogues of 3,5-difluoropyridin-4-amine hydrochloride. researchgate.net

These models use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex 2D and 3D descriptors that capture topological, geometric, and electronic features. For fluorinated pyridinamines, key descriptors would likely include those related to electronegativity, charge distribution (e.g., Mulliken charges), and frontier molecular orbitals (HOMO and LUMO energies).